Cas no 865593-68-6 (1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine)

1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
- 865593-68-6
- 1-(3,4-dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine
- AKOS016028078
- F1451-0208
- Z1736144637
- 1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
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- インチ: 1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3
- InChIKey: AETJWWXAIKGKGI-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C(C)=CC=1OC)(N1CCN(C2C=CC(C)=C(C)C=2)CC1)(=O)=O
計算された属性
- 精确分子量: 388.18206393g/mol
- 同位素质量: 388.18206393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 583
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: 4.1
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1451-0208-20μmol |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-1mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-5mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-10mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-25mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-20mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-10μmol |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-2μmol |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-15mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1451-0208-4mg |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine |
865593-68-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine 関連文献
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2. Back matter
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazineに関する追加情報
1-(3,4-Dimethylphenyl)-4-(2-Methoxy-4,5-Dimethylbenzenesulfonyl)Piperazine: A Comprehensive Overview
The compound with CAS No. 865593-68-6, commonly referred to as 1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. The molecule's structure is characterized by a piperazine ring substituted with two distinct aromatic groups: a 3,4-dimethylphenyl group and a 2-methoxy-4,5-dimethylbenzenesulfonyl group. These substituents confer unique electronic and steric properties to the molecule, making it a valuable compound in drug discovery and materials science.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 1-(3,4-dimethylphenyl) substituent introduces steric bulk and electronic effects that can influence the molecule's interactions with biological targets. Similarly, the 2-methoxy-4,5-dimethylbenzenesulfonyl group adds a sulfonamide functionality, which is known for its role in enhancing solubility and bioavailability in pharmaceutical compounds. This combination makes the compound an attractive candidate for further exploration in drug development.
The synthesis of 1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine involves a multi-step process that typically begins with the preparation of the piperazine ring. This is followed by substitution reactions to introduce the aromatic groups. The use of advanced synthetic techniques, such as Suzuki coupling or nucleophilic aromatic substitution, ensures high yields and purity of the final product. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.
Structural characterization of this compound has been performed using various analytical techniques. High-resolution mass spectrometry (HRMS) confirms the molecular formula and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the spatial arrangement of atoms within the molecule. X-ray crystallography has been employed to determine the three-dimensional structure of the compound, which is crucial for understanding its physical properties and reactivity.
One of the most promising applications of this compound lies in its potential as a building block for novel drugs. Piperazines are well-known for their ability to modulate biological pathways by acting as ligands for various receptors. The 3,4-dimethylphenyl group contributes to hydrophobic interactions, while the sulfonamide moiety enhances hydrogen bonding capabilities. These properties make the compound a versatile tool in designing molecules with specific pharmacological activities.
Recent research has also focused on the electronic properties of this compound. Computational studies using density functional theory (DFT) have revealed insights into its frontier molecular orbitals and electronic transitions. These findings are essential for understanding how the molecule interacts with light and other electromagnetic fields, making it a candidate for applications in optoelectronics and photovoltaics.
In addition to its chemical significance, this compound has garnered attention due to its unique physical properties. Its melting point and solubility characteristics make it suitable for use in diverse chemical processes. Furthermore, its thermal stability has been evaluated under various conditions, demonstrating its suitability for high-temperature applications.
The development of efficient analytical methods for detecting and quantifying this compound has also been an area of active research. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been optimized to ensure accurate determination of trace amounts in complex matrices. These advancements are critical for quality control in pharmaceutical manufacturing and environmental monitoring.
In conclusion, 1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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